molecular formula C7H13NO B110227 N-Tert-butylacrylamide CAS No. 107-58-4

N-Tert-butylacrylamide

Cat. No. B110227
CAS RN: 107-58-4
M. Wt: 127.18 g/mol
InChI Key: XFHJDMUEHUHAJW-UHFFFAOYSA-N
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Patent
US04246199

Procedure details

84 g of acrylonitrile are added dropwise to a solution of 1 g of phenothiazine in 90 g of trifluoroacetic acid at 20° C., whilst stirring. Thereafter, 43 g of tert.-butanol are added dropwise at 35° C. The reaction mixture is kept at 60° to 70° C. for 6 hours and then worked up by distillation. Acrylonitrile, trifluoroacetic acid and some of the N-tert.-butylacrylamide formed are distilled off under reduced pressure. 36 g of N-tert.-butylacrylamide (melting point 120° to 122° C.) remain as the distillation bottom product. The distillate can be re-used in the reaction with the same result.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH:5]1[C:18]2[NH:17]C3C(=CC=CC=3)SC=2C=C[CH:6]=1.[C:19](O)([CH3:22])([CH3:21])[CH3:20].[F:24][C:25]([F:30])([F:29])[C:26]([OH:28])=[O:27]>>[C:1](#[N:4])[CH:2]=[CH2:3].[F:24][C:25]([F:30])([F:29])[C:26]([OH:28])=[O:27].[C:19]([NH:17][C:18](=[O:27])[CH:5]=[CH2:6])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
90 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
FC(C(=O)O)(F)F
Name
Type
product
Smiles
C(C)(C)(C)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.